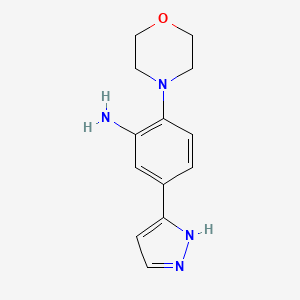

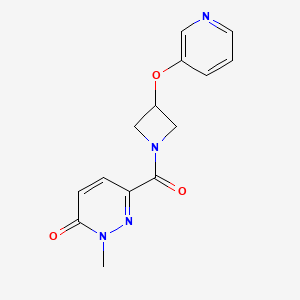

![molecular formula C13H11ClN4 B2466412 6-(3-Chlorophenyl)-2-methylpyrazolo[1,5-a]pyrimidin-7-amine CAS No. 85841-03-8](/img/structure/B2466412.png)

6-(3-Chlorophenyl)-2-methylpyrazolo[1,5-a]pyrimidin-7-amine

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

This compound belongs to the class of organic compounds known as phenylpyrazoles . Pyrazolo[1,5-a]pyrimidines are purine analogues and have beneficial properties as antimetabolites in purine biochemical reactions .

Molecular Structure Analysis

Pyrazolo[1,5-a]pyrimidines are aromatic heterocyclic compounds that contain two nitrogen atoms at positions 1 and 3 of the six-membered ring . Depending on where the nitrogen atom is located in pyridine, we can find four possible skeletons for the heterocyclic combination of pyrimidine and pyridine rings .Chemical Reactions Analysis

The chemical reactions of pyrazolo[1,5-a]pyrimidines are diverse and depend on the specific substituents present on the molecule. For instance, when heated under reflux with MeONa in BuOH, 5-acetyl-4-aminopyrimidines, acylated with carboxylic anhydrides or acid chlorides, are transformed into pyrido[2,3-d]pyrimidin-5-one derivatives .Physical And Chemical Properties Analysis

The physical and chemical properties of pyrazolo[1,5-a]pyrimidines depend on their specific structure and substituents. For instance, the degree of lipophilicity, i.e., the affinity of this drug for a lipid environment, allows it to diffuse easily into the cells .Scientific Research Applications

Anti-Inflammatory Effects

Pyrimidines, including our compound of interest, have been investigated for their anti-inflammatory properties . Inflammation is a normal response by the body to protect tissues against disease or infection. Pyrimidines inhibit key inflammatory mediators, such as prostaglandin E2, inducible nitric oxide synthase, tumor necrosis factor-α, nuclear factor κB, and certain interleukins. Numerous pyrimidines have demonstrated potent anti-inflammatory effects. Researchers continue to explore novel pyrimidine analogs with enhanced anti-inflammatory activities and minimal toxicity.

Antimicrobial Activity

While specific studies on our compound are limited, pyrimidines in general exhibit antibacterial, antiviral, and antifungal properties. Further research is needed to determine the exact antimicrobial potential of 6-(3-Chlorophenyl)-2-methylpyrazolo[1,5-a]pyrimidin-7-amine .

Cytotoxic Evaluation

In the context of cancer research, pyrimidines have been evaluated for their cytotoxic effects. Our compound may possess cytotoxic activity against cancer cells, although dedicated studies are required to confirm this .

Antileishmanial and Antimalarial Activities

Pyrimidine derivatives, including those with pyrazole moieties, have shown promise as antileishmanial and antimalarial agents. While not specific to our compound, this area of research highlights the potential of pyrimidines in combating parasitic diseases .

Structure–Activity Relationships (SARs)

Understanding the SARs of pyrimidines is crucial for designing effective drugs. Researchers have explored how different substitutions affect the compound’s biological activity. Detailed SAR analysis provides insights for optimizing the structure of pyrimidine derivatives .

Novel Synthesis Methods

Numerous synthetic routes exist for pyrimidines. Researchers continue to develop innovative methods to access these compounds efficiently. Investigating novel synthetic pathways can enhance our understanding of their properties and applications .

Mechanism of Action

Target of Action

The compound “6-(3-Chlorophenyl)-2-methylpyrazolo[1,5-a]pyrimidin-7-amine” is a pyridopyrimidine derivative . Pyridopyrimidines are known to target several proteins, including dihydrofolate reductase (DHFR), tyrosine-protein kinase transforming protein Abl, MAP kinases, and biotin carboxylase . These targets play crucial roles in various cellular processes, including cell growth, signal transduction, and metabolic reactions .

Mode of Action

Pyridopyrimidine derivatives are known to interact with their targets by binding to the active sites of the proteins, thereby inhibiting their function . This interaction can lead to changes in cellular processes controlled by these proteins, potentially leading to therapeutic effects .

Biochemical Pathways

The biochemical pathways affected by this compound would depend on its specific targets. For instance, if it targets DHFR, it could affect the folate pathway, which is crucial for DNA synthesis and cell division . If it targets tyrosine-protein kinase transforming protein Abl or MAP kinases, it could affect various signaling pathways that regulate cell growth and differentiation .

Pharmacokinetics

The compound’s structure suggests that it may have good lipophilicity, which could enhance its absorption and distribution within the body .

Result of Action

The molecular and cellular effects of this compound’s action would depend on its specific targets and the pathways they are involved in. For example, if it inhibits DHFR, it could lead to a decrease in DNA synthesis and cell division, potentially leading to antitumor effects . If it inhibits tyrosine-protein kinase transforming protein Abl or MAP kinases, it could disrupt cell signaling pathways, potentially leading to changes in cell growth and differentiation .

properties

IUPAC Name |

6-(3-chlorophenyl)-2-methylpyrazolo[1,5-a]pyrimidin-7-amine |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H11ClN4/c1-8-5-12-16-7-11(13(15)18(12)17-8)9-3-2-4-10(14)6-9/h2-7H,15H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NEIKKBPEIRPKQY-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NN2C(=C1)N=CC(=C2N)C3=CC(=CC=C3)Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H11ClN4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

258.70 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

6-(3-Chlorophenyl)-2-methylpyrazolo[1,5-a]pyrimidin-7-amine | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

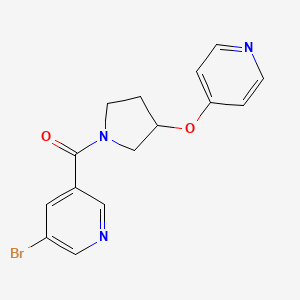

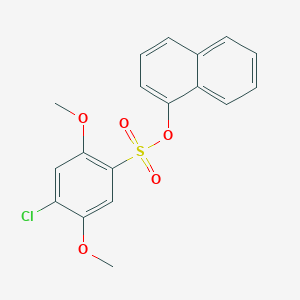

![N-(3-chloro-4-fluorophenyl)-2-{1'H-spiro[cycloheptane-1,2'-quinazoline]sulfanyl}acetamide](/img/structure/B2466332.png)

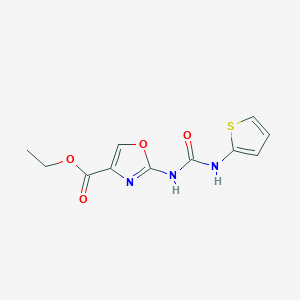

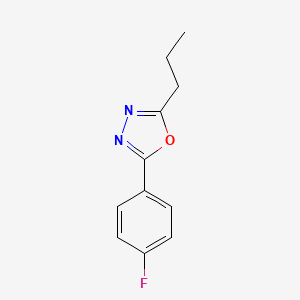

![Methyl 3-[(3,5-dimethylphenyl)sulfamoyl]-1-benzothiophene-2-carboxylate](/img/structure/B2466334.png)

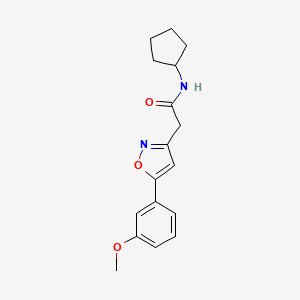

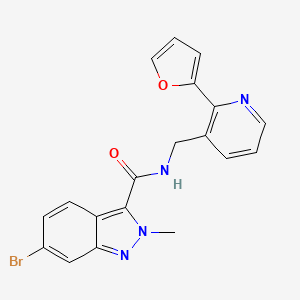

![5-Cyclopropyl-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-2-carbonyl chloride](/img/structure/B2466336.png)

![N-[4-(1-benzofuran-2-yl)-1,3-thiazol-2-yl]-3-phenylpropanamide](/img/structure/B2466338.png)

![(1R,5S)-8-azabicyclo[3.2.1]oct-2-en-8-yl(7-methoxybenzofuran-2-yl)methanone](/img/structure/B2466342.png)

![Methyl 5-cyano-2-hydroxy-6-({2-[(4-methoxyphenyl)amino]-2-oxoethyl}sulfanyl)-4-(4-methylphenyl)-3,4-dihydropyridine-3-carboxylate](/img/structure/B2466350.png)